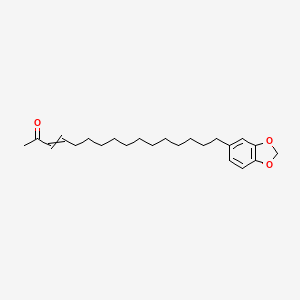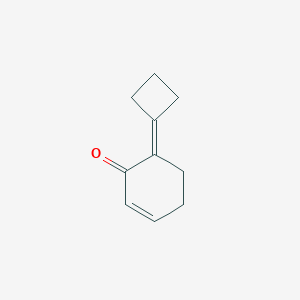![molecular formula C10H22GeO4 B14221843 4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane CAS No. 823180-75-2](/img/structure/B14221843.png)
4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is a germanium-containing compound with a unique structure that includes two isopropyl groups and a dioxagermolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane typically involves the reaction of germanium tetrachloride with isopropanol in the presence of a base. The reaction proceeds through the formation of intermediate germanium alkoxides, which then cyclize to form the dioxagermolane ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while reduction can produce germanium hydrides.
Scientific Research Applications
4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: The compound is used in the development of advanced materials, such as germanium-based semiconductors and optical materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-isopropyl thiazole: This compound has a similar structural motif but contains sulfur instead of germanium.
2,2-Di(propan-2-yl)-malonic acid dimethyl ester: Another compound with isopropyl groups, but with a different core structure.
Uniqueness
4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is unique due to its germanium-containing dioxagermolane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
823180-75-2 |
|---|---|
Molecular Formula |
C10H22GeO4 |
Molecular Weight |
278.91 g/mol |
IUPAC Name |
4,5-dimethyl-2,2-di(propan-2-yloxy)-1,3,2-dioxagermolane |
InChI |
InChI=1S/C10H22GeO4/c1-7(2)12-11(13-8(3)4)14-9(5)10(6)15-11/h7-10H,1-6H3 |
InChI Key |
JCARRDYIKXEKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O[Ge](O1)(OC(C)C)OC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)

![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
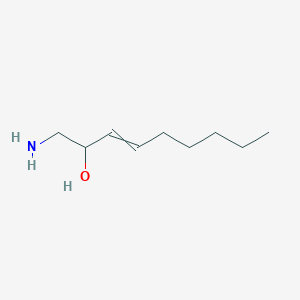
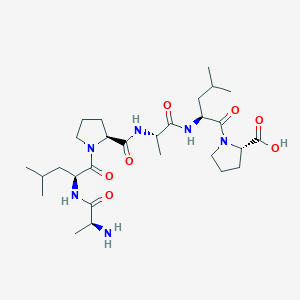
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
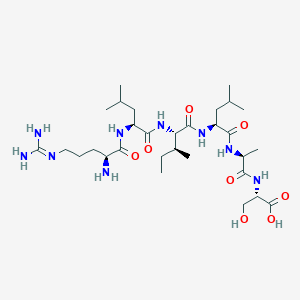
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)
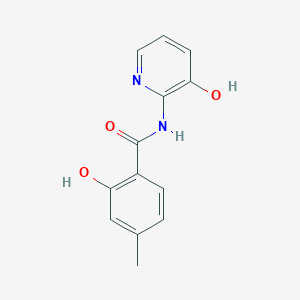
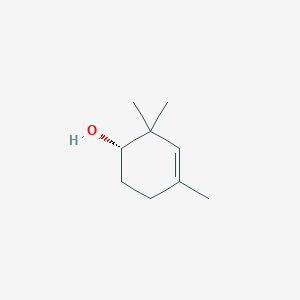
![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
